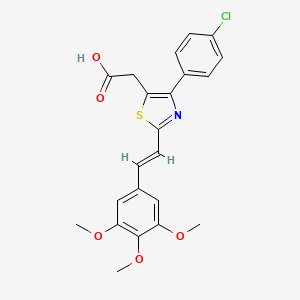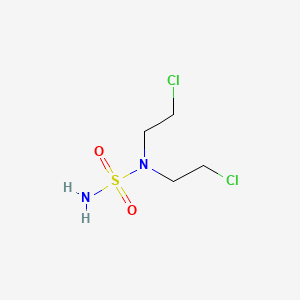
5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro and methoxy-substituted phenyl ring attached to an oxazolidinedione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium typically involves the reaction of 2-chloro-6-methoxyphenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of palladium-catalyzed Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-(2-Chloro-6-methoxyphenyl)-1,3-oxazolidine-2,4-dione
- 5-(5-chloro-2-methoxyphenyl)-1,3-oxazolidine-2,4-dione
- 5-(chloromethyl)-2,3-diphenyl-1,3-oxazolidine
Uniqueness
5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione sodium is unique due to its specific substitution pattern on the phenyl ring and its oxazolidinedione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
82128-30-1 |
|---|---|
分子式 |
C10H7ClNNaO4 |
分子量 |
263.61 g/mol |
IUPAC名 |
sodium;5-(2-chloro-6-methoxyphenyl)-1,3-oxazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C10H8ClNO4.Na/c1-15-6-4-2-3-5(11)7(6)8-9(13)12-10(14)16-8;/h2-4,8H,1H3,(H,12,13,14);/q;+1/p-1 |
InChIキー |
GDIVOKBLMYRROH-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C(=CC=C1)Cl)C2C(=O)[N-]C(=O)O2.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10,16-diazahexacyclo[11.11.1.02,11.04,9.015,24.017,22]pentacosa-2,4,6,8,10,15,17,19,21,23-decaene-3,23-diamine](/img/structure/B12728902.png)
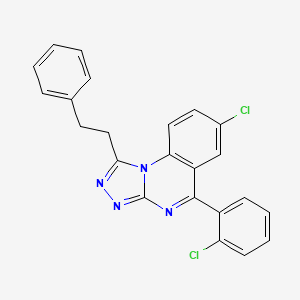
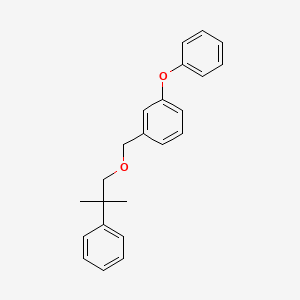



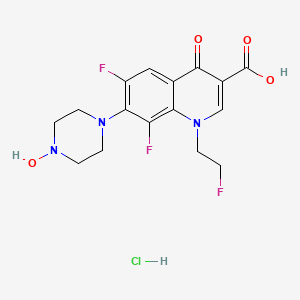

![(12E)-4-chloro-12-(2-methoxyethoxymethylidene)-8-methyl-7,7-dioxo-11-pyridin-2-yl-13-oxa-3,7λ6-dithia-8,11-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-trien-10-one](/img/structure/B12728953.png)

